1,1-Dimethylindan-5-amine

Description

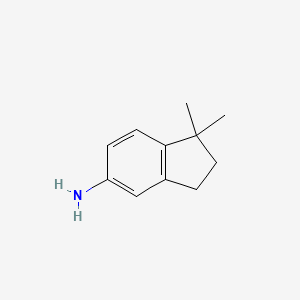

1,1-Dimethylindan-5-amine is an aminoindane derivative featuring a bicyclic indan core (benzene fused to cyclopentane) with two methyl groups at the 1,1-positions of the cyclopentane ring and an amine substituent at the 5-position of the benzene ring (Figure 1). Aminoindanes are notable for their roles in medicinal chemistry, particularly as serotonin and dopamine modulators .

Properties

IUPAC Name |

1,1-dimethyl-2,3-dihydroinden-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVASOICKQAPPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylindan-5-amine can be synthesized through several methods. One common approach involves the reduction of 1,1-dimethylindan-5-nitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1,1-dimethylindan-5-ketone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylindan-5-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,1-Dimethylindan-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-dimethylindan-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the indan scaffold significantly influence physicochemical properties. A comparison of key analogs is provided below:

| Compound | Substituents | Molecular Formula | Molecular Weight | logP* (Estimated) |

|---|---|---|---|---|

| 1,1-Dimethylindan-5-amine | 1,1-dimethyl (cyclopentane), 5-NH2 | C11H15N | 161.24 | ~2.8 |

| 5-Aminoindan | 5-NH2 | C9H11N | 133.19 | ~1.5 |

| 2-Aminoindane | 2-NH2 | C9H11N | 133.19 | ~1.5 |

| 5-IAI | 5-I, 2-NH2 | C9H10IN | 259.09 | ~3.0 |

| MDAI | 5,6-OCH2O, 2-NH2 | C10H11NO2 | 193.20 | ~1.2 |

*logP values estimated using fragment-based methods.

Key Observations :

Pharmacological Profiles

Aminoindanes are studied for their monoamine-releasing effects.

- 5-IAI : Acts as a serotonin-releasing agent (SRA) with reduced neurotoxicity compared to MDMA, attributed to the absence of methoxy groups that form neurotoxic metabolites .

- MDAI: A non-neurotoxic serotonin-norepinephrine-dopamine releasing agent (SNDRA), likely due to the methylenedioxy group stabilizing the molecule against oxidative metabolism .

- 2-Aminoindane: Exhibits mild stimulant effects but lower potency than MDMA, highlighting the importance of substituent positioning .

Hypotheses for this compound :

- The 1,1-dimethyl groups may sterically hinder metabolism at the cyclopentane ring, prolonging half-life.

- The 5-amine position could favor selective serotonin transporter (SERT) binding over dopamine (DAT) or norepinephrine (NET) transporters, similar to 5-IAI .

Toxicity and Metabolic Considerations

- 5-IAI : The iodine substituent may pose risks of forming reactive metabolites, though studies report lower neurotoxicity than MDMA .

- MDAI : The methylenedioxy group reduces oxidative stress, enhancing safety .

- This compound : The absence of halogens or methoxy groups may mitigate metabolic toxicity, but methyl groups could introduce new metabolic pathways (e.g., hydroxylation).

Research Needs :

- Empirical data on receptor binding, metabolism, and toxicity.

- Comparative studies with 5-Aminoindan to quantify substituent effects.

Biological Activity

1,1-Dimethylindan-5-amine is an organic compound belonging to the class of indanamines, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N

- Structure : The compound features a dimethyl group at the 1-position and an amine group at the 5-position of the indane ring. This structural configuration is significant in determining its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions, influencing the activity of these targets. Preliminary studies suggest that it may affect neurotransmitter systems and metabolic pathways, although specific pathways are still under investigation .

Biological Activities

- Neurotransmitter Modulation :

- Chemokine Modulation :

- Potential Antidepressant Effects :

Table 1: Summary of Biological Activities

Case Study: mGluR2 Modulation

In a study evaluating the effects of SAR218645 (a derivative involving this compound), researchers found that it improved cognitive deficits related to schizophrenia in animal models. The compound enhanced mGluR2-mediated responses, suggesting its potential as a therapeutic agent for neuropsychiatric disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.